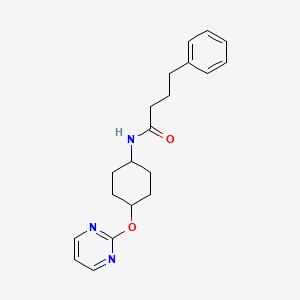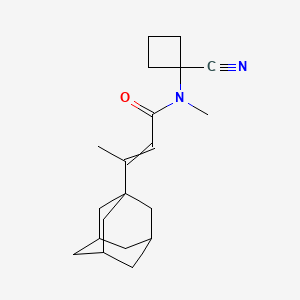
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as 'ACCMBA' and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of ACCMBA involves the inhibition of viral replication and inflammation. This compound works by blocking the activity of specific enzymes and proteins that are involved in the replication of viruses and the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACCMBA has been found to have several biochemical and physiological effects. Studies have shown that this compound can modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. Additionally, ACCMBA has been found to have a high binding affinity for specific receptors in the body, which makes it an attractive candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACCMBA in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of viral replication and inflammation. Additionally, this compound has been found to be highly potent and effective in treating a variety of diseases. However, one of the limitations of using ACCMBA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research involving ACCMBA. Some of these include:
1. Developing new synthetic methods for ACCMBA that are more efficient and cost-effective.
2. Studying the pharmacokinetics and pharmacodynamics of ACCMBA in vivo to determine its efficacy and safety.
3. Investigating the potential of ACCMBA as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
4. Investigating the mechanism of action of ACCMBA in more detail to identify new targets for drug development.
Conclusion:
In conclusion, ACCMBA is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound has been found to exhibit potent antiviral and anti-inflammatory properties and has been effective in treating a variety of diseases. While there are still limitations to using ACCMBA in lab experiments, the potential benefits of this compound make it a promising candidate for drug development.
Méthodes De Synthèse
The synthesis of ACCMBA involves the reaction of Adamantane-1-carboxylic acid with N-(1-cyanocyclobutyl)-N-methylbut-2-enamide in the presence of a catalyst. This process is carried out under controlled conditions and requires expertise in organic chemistry.
Applications De Recherche Scientifique
ACCMBA has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antiviral and anti-inflammatory properties. Additionally, ACCMBA has been found to be effective in treating a variety of diseases such as cancer, HIV, and hepatitis.
Propriétés
IUPAC Name |
3-(1-adamantyl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(6-18(23)22(2)20(13-21)4-3-5-20)19-10-15-7-16(11-19)9-17(8-15)12-19/h6,15-17H,3-5,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFXIJCLQOINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(C)C1(CCC1)C#N)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


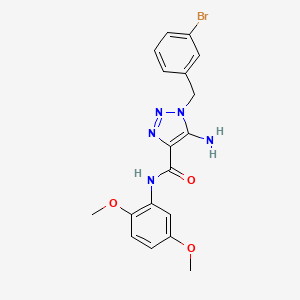
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
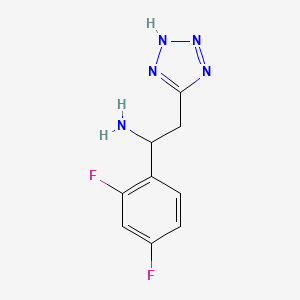
![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)
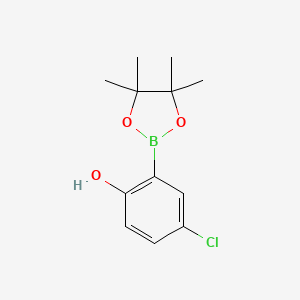

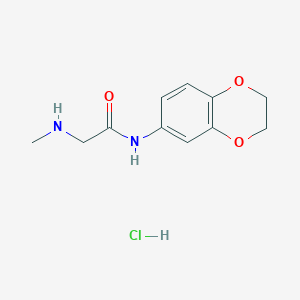
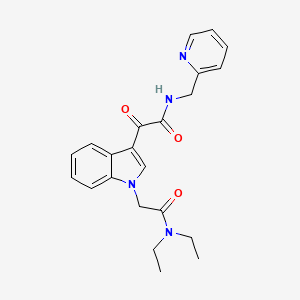


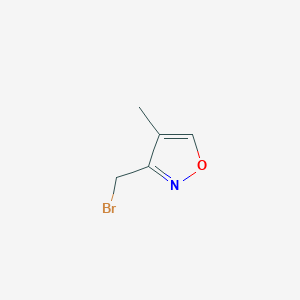
![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
